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Compound Focus: VE-821

CAS No.: 1232410-49-9

Cat. No.: S548526

The table below summarizes the key characteristics and experimental findings for Olaparib combined with
the ATR inhibitor AZD6738 (Ceralasertib), which is a clinical-stage compound acting on the same pathway
as VE-821.

Feature Combination of Olaparib & ATR Inhibitor AZD6738
Therapeutic Cholangiocarcinoma (CCA) cell lines with varying DNA damage response (DDR)
Context mutation profiles [1]

Key Mechanism ATR is a key DNA damage sensor. Its inhibition prevents the repair of PARP
inhibitor-induced replication stress, promoting synthetic lethality [1].

Experimental CCAcell lines (e.g., TFK-1, HuH-28), immortalized human cholangiocyte cell line
Models (MMNK-1) [1]

| Efficacy Findings | - Talazoparib was the most potent PARPi single agent.

e AZDG6738 + Talazoparib showed synergistic effects (Cl < 1), especially in cell lines less sensitive to
single agents.

e The combination caused accumulation of DNA double-strand breaks (yH2AX foci) and micronuclei
formation [1]. | | Key Readouts | Cell viability (MTT assay), clonogenic survival, Combination Index
(Cl), DNA damage (yH2AX foci, micronuclei) [1]. |

Detailed Experimental Protocols
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The research on Olaparib and AZD6738 provides a detailed methodology that is highly relevant for

investigating any ATR inhibitor combination [1].

e Drug Preparation: Olaparib and AZD6738 were dissolved in DMSO to create stock solutions (100
mM and 50 mM, respectively), stored at -80°C [1].
¢ Cell Culture & Treatment: A panel of CCA cell lines and one normal cholangiocyte cell line were
cultured. Cells were treated with the drugs, both individually and in combination [1].
¢ Assessment of DNA Damage (YH2AX Foci Formation): This is a standard method to visualize and
guantify DNA double-strand breaks.
o Fixation: After treatment, cells are fixed (typically with paraformaldehyde).
o Permeabilization: Cells are permeabilized (e.g., with Triton X-100) to allow antibody entry.
o Staining: Cells are incubated with a primary antibody specific for phosphorylated histone
H2AX (Ser139), followed by a fluorescently-labeled secondary antibody.
o Imaging & Analysis: Cells are visualized using a fluorescence microscope, and the number of
bright nuclear foci per cell is counted [1].
¢ Assessment of Clastogenic Damage (Micronuclei Formation): Micronuclei are small, extranuclear
bodies that contain chromosome fragments, indicating chromosomal damage.
o Cell Culture & Treatment: Cells are grown on coverslips and treated with the drugs.
o Staining: After a recovery period, cells are stained with a DNA-specific dye (e.g., DAPI).
o Scoring: The frequency of cells containing one or more micronuclei is scored manually under a
fluorescence microscope [1].
¢ Data Analysis: The Combination Index (Cl) is calculated using software like CompuSyn to
determine synergism (CI < 1), additive effect (CI = 1), or antagonism (CI > 1) [1].

Alternative PARPiI Combination Strategies

Since data on VE-821 is scarce, the following diagram illustrates other promising Olaparib-based

combination strategies identified in recent research, which may offer alternative investigative pathways.
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The strategies highlighted in the diagram are supported by the following experimental evidence:

¢ Next-Generation PARP Inhibitors: Thioparib, a novel pan-PARP inhibitor, overcomes olaparib
resistance in HR-deficient models. Its unique action includes inhibiting PARP7, which activates the
STINGI/ITBK1 pathway and induces type I interferon production, engaging antitumor immunity [2].

e TTK Inhibition: Research shows that inhibiting TTK protein kinase overcomes olaparib resistance in
HR-proficient ovarian cancer cells. Mechanistically, TTK directly phosphorylates RPA2 at Ser33,
which activates the ATR signaling pathway. TTK inhibition suppresses this pathway and sensitizes
cells to olaparib [3].

e MEK Inhibition: A high-throughput screen in patient-derived rectal cancer organoids identified MEK
inhibitors as potent radiation enhancers. The study found that MEK inhibitors downregulate RAD51,
a key HR protein. This led to synergy when combining MEK inhibitors, PARP inhibitors (like olaparib),
and radiation [4].

Research Implications and Future Directions
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Based on the gathered information, here are some key considerations for your research:

¢ Focus on the Pathway: Since VE-821 is a well-characterized ATR inhibitor, the mechanistic and
methodological insights from studies using AZD6738 are directly applicable. The core rationale—
preventing the repair of PARPI-induced replication stress—remains the same.

e Explore Novel Combinations: The field is moving beyond simple PARPI-ATR inhibitor pairs. The
most promising strategies now involve triple combinations (e.g., PARPi + MEKI + Radiation [4]) or
next-generation agents that simultaneously target DNA repair and the immune microenvironment [2].

¢ Addressing Resistance: A primary driver for these combinations is overcoming resistance.
Investigating these therapies should include models with acquired resistance to PARPi monotherapy
to best demonstrate their potential utility [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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